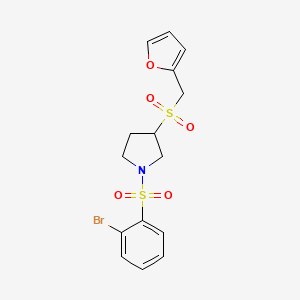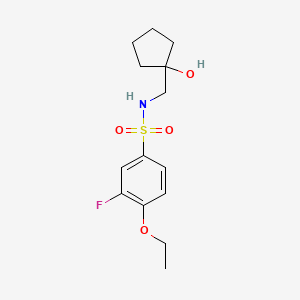![molecular formula C15H14N4O4S B2366128 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2210052-44-9](/img/structure/B2366128.png)
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a multifaceted chemical structure featuring the presence of diverse functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one generally involves multiple stepwise reactions. The process starts with the preparation of benzo[d]oxazol-2(3H)-one, which can be achieved through cyclization reactions. The thiadiazole moiety is typically introduced via nucleophilic substitution reactions, utilizing appropriate thiadiazole precursors. The final assembly of the compound involves the connection of the pyrrolidinyl group and oxoethyl chain under controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimized reaction conditions to ensure high yield and purity. Process intensification techniques such as continuous flow chemistry may be employed to streamline the synthesis, reduce reaction times, and improve scalability. Efficient purification methods, including recrystallization and chromatography, are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: can undergo a variety of chemical reactions, including:
Oxidation: : The presence of the thiadiazole ring allows for oxidative transformations, potentially leading to sulfoxide or sulfone derivatives.
Reduction: : The compound may undergo reduction reactions to modify the oxoethyl group or other reducible functionalities.
Substitution: : Nucleophilic or electrophilic substitution reactions can be employed to introduce additional functional groups onto the benzo[d]oxazol-2(3H)-one or pyrrolidinyl moieties.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)
Reducing agents such as sodium borohydride or lithium aluminum hydride
Nucleophiles and electrophiles specific to the desired substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific transformations. For instance, oxidation may yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: has a wide range of applications in scientific research:
Chemistry: : Utilized in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly targeting diseases related to its molecular targets.
Industry: : Employed in the production of advanced materials and polymers due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through specific molecular interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and pyrrolidinyl moiety suggests potential interactions with proteins and nucleic acids, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds:
3-(2-(3-(chloropyridin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : A structurally similar compound with a chloropyridinyl group instead of the thiadiazole ring.
3-(2-(3-(phenylpyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Features a phenylpyrrolidinyl moiety, differing from the thiadiazole functionality.
3-(2-(3-(methylthiadiazol-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one: : Contains a methylthiadiazole group, offering slight variations in chemical properties.
Uniqueness: The distinctiveness of 3-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its unique combination of functional groups, which imparts specific chemical reactivity and potential biological activity, distinguishing it from its analogs.
That should give you a comprehensive overview. Is there anything else you'd like to explore about this fascinating compound?
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-14(9-19-11-3-1-2-4-12(11)23-15(19)21)18-6-5-10(8-18)22-13-7-16-24-17-13/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDZHNKRVDLWBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2366047.png)
![Methyl 2-[cyanomethyl-[2-(3-fluorophenyl)acetyl]amino]acetate](/img/structure/B2366051.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)
![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)
![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
